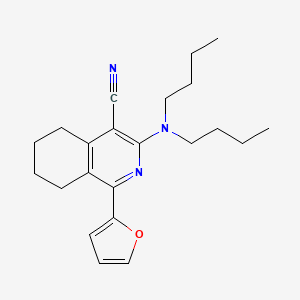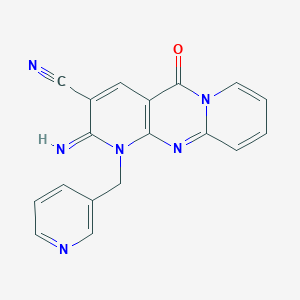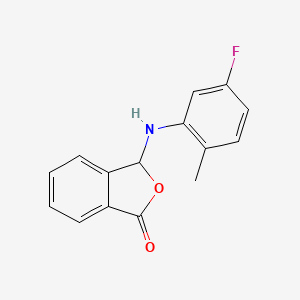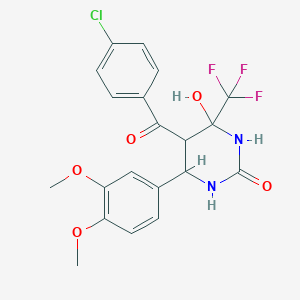![molecular formula C27H20ClN3OS B11617417 4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline](/img/structure/B11617417.png)
4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline is a complex organic compound that features a quinoline core substituted with a phenyl group and a pyrazole ring The compound also contains a chlorophenyl sulfanyl group, which contributes to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the phenyl group through a Friedel-Crafts acylation reaction. The pyrazole ring can be synthesized separately and then attached to the quinoline core via a coupling reaction. The chlorophenyl sulfanyl group is introduced through a nucleophilic substitution reaction, where a chlorophenyl thiol reacts with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts and solvents are also chosen to enhance the reaction efficiency and minimize by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or alcohols, depending on the functional groups reduced.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(4-chlorophenyl)sulfanyl]phthalonitrile
- 4-chlorophenyl phenyl sulfone
- Thiazole derivatives
Uniqueness
4-({4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)-2-phenylquinoline is unique due to its combination of a quinoline core, pyrazole ring, and chlorophenyl sulfanyl group. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.
Propriétés
Formule moléculaire |
C27H20ClN3OS |
|---|---|
Poids moléculaire |
470.0 g/mol |
Nom IUPAC |
[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(2-phenylquinolin-4-yl)methanone |
InChI |
InChI=1S/C27H20ClN3OS/c1-17-26(33-21-14-12-20(28)13-15-21)18(2)31(30-17)27(32)23-16-25(19-8-4-3-5-9-19)29-24-11-7-6-10-22(23)24/h3-16H,1-2H3 |
Clé InChI |
FBBMOWHJCMAEPK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)C)SC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4E)-4-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11617335.png)

![5-(1H-indol-3-yl)-N'-[(E)-(4-nitrophenyl)methylidene]-1,2-oxazole-3-carbohydrazide](/img/structure/B11617338.png)
![2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617353.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11617356.png)

![2-(Methanesulfonyl-phenyl-amino)-N-[4-(morpholine-4-sulfonyl)-phenyl]-propionamide](/img/structure/B11617371.png)
![4-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B11617385.png)

![quinolin-8-yl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B11617412.png)
![7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617413.png)

![N'-{(3Z)-1-[(dibenzylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B11617425.png)

